molecular formula C15H16N2O2 B14495232 2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid CAS No. 63077-21-4

2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid

Cat. No.: B14495232
CAS No.: 63077-21-4
M. Wt: 256.30 g/mol
InChI Key: LYZMLSFGVCQVTG-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid is a complex organic compound that features a pyrazole ring, a common structural motif in many biologically active molecules. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes . This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . The reaction conditions are relatively mild, making the synthesis process efficient and straightforward.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as sodium acetate or other suitable alternatives are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s pyrazole ring is known for its biological activity, making it a candidate for drug development and biological studies.

    Medicine: Due to its potential anti-inflammatory and anticancer properties, it is studied for therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

63077-21-4

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-3-(5-methyl-2-phenylpyrazol-3-yl)but-2-enoic acid

InChI

InChI=1S/C15H16N2O2/c1-10-9-14(11(2)12(3)15(18)19)17(16-10)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19)

InChI Key

LYZMLSFGVCQVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=C(C)C(=O)O)C)C2=CC=CC=C2

Origin of Product

United States

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